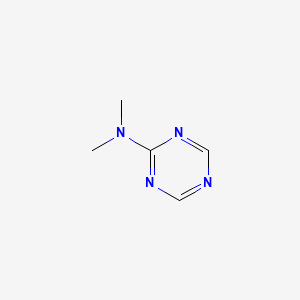

N,N-dimethyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

4040-00-0 |

|---|---|

Molecular Formula |

C5H8N4 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N,N-dimethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C5H8N4/c1-9(2)5-7-3-6-4-8-5/h3-4H,1-2H3 |

InChI Key |

FMRBCDBWXGFHHC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC=N1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N,n Dimethyl 1,3,5 Triazin 2 Amine and Its Derivatives

Detailed Reaction Mechanisms of Nucleophilic Additions and Substitutions

The electron-deficient nature of the 1,3,5-triazine (B166579) core makes it highly susceptible to reactions with nucleophiles. The mechanisms of these interactions can vary, ranging from addition-elimination sequences to concerted substitutions.

In reactions where the exocyclic amino group acts as the nucleophile, its reactivity is crucial. A notable example is the synthesis of N-( researchgate.netechemi.comnih.govtriazin-2-yl) α-ketoamides and amides from 2-amino researchgate.netechemi.comnih.govtriazines and ketones. researchgate.netrsc.org In one proposed pathway for amide formation, the ketone is first oxidized to a superoxide (B77818) intermediate. The 2-amino group of the triazine then performs a nucleophilic attack on this intermediate, leading to a rearranged species that undergoes C-C bond cleavage to yield the final amide product. researchgate.net

The triazine ring itself is the primary site of attack in many reactions, particularly in nucleophilic aromatic substitution (SNAr). While studies on N,N-dimethyl-1,3,5-triazin-2-amine itself are specific, broader investigations into triazine systems provide mechanistic clarity. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been shown through DFT calculations to proceed via a concerted SNAr mechanism, where the phenoxide ion's addition to the C5 position and the bromide's departure occur simultaneously. mdpi.com This contrasts with the classic stepwise addition-elimination mechanism often seen in SNAr reactions.

The formation of the 1,3,5-triazine ring can also result from nucleophilic processes. The reaction between 1,2,3-triazines and amidines to yield 1,3,5-triazines has been mechanistically investigated. iucr.org Combined experimental and computational studies have ruled out a Diels-Alder pathway in favor of a stepwise addition/N₂ elimination/cyclization mechanism. iucr.org The rate-determining step is the initial nucleophilic attack of the amidine on the triazine carbon, highlighting the centrality of nucleophilic addition in these transformations. researchgate.netiucr.org

Furthermore, the exocyclic dimethylamino group can itself be a target for nucleophilic attack, or it can be eliminated. The alkylation of amines is a fundamental reaction where the nitrogen lone pair acts as a nucleophile. rsc.org In the context of the triazine derivative, this suggests potential for further functionalization at the exocyclic nitrogen, although the electron-withdrawing nature of the triazine ring modulates its nucleophilicity.

Oxidative Transformations and Radical Pathways

Oxidative reactions provide a key route for the functionalization of triazine derivatives. These transformations can involve metal catalysts and radical intermediates to achieve C-C or C-N bond formations that would otherwise be challenging.

A selective method for synthesizing N-( researchgate.netechemi.comnih.govtriazine-2-yl) α-ketoamides involves the oxidation of ketones in the presence of a 2-amino researchgate.netechemi.comnih.govtriazine. researchgate.netrsc.org The proposed mechanism for this transformation begins with the reaction of an enolizable ketone with iodine to form an α-iodo ketone. This intermediate, facilitated by a copper catalyst, reacts with the aminotriazine (B8590112). Subsequent oxidation, potentially involving molecular oxygen, leads to the final α-ketoamide product. researchgate.net

Alternatively, under different conditions, the same starting materials can undergo an oxidative C-C bond cleavage to produce N-( researchgate.netechemi.comnih.govtriazin-2-yl) amides. researchgate.net This pathway is thought to involve the oxidation of the ketone to a superoxide intermediate D' via a copper-catalyzed process. The nucleophilic attack of the 2-amino-triazine onto this intermediate generates a new species (E) which then rearranges, cleaving a C-C bond to afford the amide and an aldehyde byproduct. researchgate.net

Another relevant transformation is the synthesis of 1,2-dihydro-1,3,5-triazine derivatives through a Cu(II)-catalyzed oxidative annulation process. mdpi.com This reaction involves amidines and N,N-dimethylethanolamine and proceeds via three C-N bond formations, underscoring the utility of oxidative methods in constructing the triazine core itself. mdpi.com

| Reactant 1 (Aminotriazine) | Reactant 2 (Ketone) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Acetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylethanamide | 85 | rsc.org |

| This compound | 4'-Methylacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide | 82 | rsc.org |

| N,N-diethyl-1,3,5-triazin-2-amine | Acetophenone | N-(4-(diethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylethanamide | 83 | rsc.org |

| This compound | 3'-Methoxyacetophenone | N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | 75 | rsc.org |

Catalytic Mechanisms Mediated by Triazine-Based Reagents

Derivatives of 1,3,5-triazine are widely employed as mediating reagents in organic synthesis, particularly for processes like amide and ester formation. The mechanism hinges on the creation of a highly reactive intermediate derived from the triazine core.

A prominent example is the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) for the dehydrocondensation of carboxylic acids and amines to form amides. echemi.comnih.gov The catalytic cycle begins with the reaction of CDMT with a carboxylic acid, typically in the presence of a tertiary amine like N-methylmorpholine (NMM). This forms a highly reactive N-triazinyl-pyridinium salt or a triazinyl active ester. This "superactive" intermediate is then susceptible to nucleophilic attack by a substrate amine, which displaces the triazinyl moiety to form the stable amide bond. The triazine byproduct is removed from the reaction. nih.gov

The efficiency of this process is highly dependent on reaction conditions. Studies have shown that in aprotic solvents such as dichloromethane, strongly basic catalysts lead to higher amide yields. echemi.com Conversely, in protic solvents like methanol, weakly basic catalysts tend to give better yields, as strongly basic catalysts can promote side reactions between CDMT and the substrate amine. echemi.com

| Solvent | Catalyst | Catalyst Basicity | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane | N-methylmorpholine (NMM) | Moderate | ~90 | echemi.com |

| Dichloromethane | Trimethylamine | Strong | >95 | echemi.com |

| Methanol | Pyridine | Weak | ~70 | echemi.com |

| Methanol | N-methylmorpholine (NMM) | Moderate | ~60 | echemi.com |

Metal-catalyzed reactions are also significant in the synthesis of triazine-based structures. The Cu(II)-catalyzed synthesis of 1,2-dihydro-1,3,5-triazines from amidines showcases a catalytic pathway where the metal center facilitates the oxidative annulation process required to build the heterocyclic ring. mdpi.com

Tautomerism and Conformational Dynamics in Triazine Systems

Aminotriazines can theoretically exist in different tautomeric forms, primarily through amino-imino tautomerism. For this compound, the presence of two methyl groups on the exocyclic nitrogen prevents the classic proton transfer from this nitrogen to a ring nitrogen. However, tautomerism involving protonation of a ring nitrogen to form a dihydro-1,3,5-triazine structure with an exocyclic C=N double bond remains a possibility.

While the amino form is generally predominant, structural studies of related compounds confirm that other tautomers can be stable. For example, the crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide revealed an unexpected tautomer with a protonated ring nitrogen and an exocyclic C=N bond in the solid state. iucr.org Computational studies on other aminotriazine isomers, such as 3-amino-1,2,4-triazin-5-one, have calculated the amino tautomer to be the most stable form. nih.gov

Conformational dynamics in these systems are primarily associated with rotation around the C2(triazine)–N(amino) bond. Theoretical DFT calculations on related 1,3,5-triazine derivatives have determined that the energy barrier for this rotation is significant, falling in the range of 11.7 to 14.7 kcal/mol. researchgate.net This rotational barrier, rather than proton transfer between tautomers, is often responsible for the dynamic effects observed in NMR spectroscopy. researchgate.net The planarity of the NH₂ group in some aminotriazines suggests significant delocalization between the exocyclic nitrogen's lone pair and the electron-deficient triazine ring, contributing to the rotational barrier and the stability of the amino form. iucr.org

| Tautomer Type | Description | Applicability to this compound |

|---|---|---|

| Amino Form | Exocyclic C-N single bond. Aromatic triazine ring. | Considered the predominant and most stable form. |

| Imino Form (Exocyclic Proton Transfer) | Exocyclic C=N double bond. Proton moves from exocyclic N to a ring N. | Blocked by the two methyl substituents on the exocyclic nitrogen. |

| Imino Form (Ring Protonation) | Exocyclic C=N(CH₃)₂⁺ double bond. A counter-ion protonates a ring nitrogen. | Plausible, especially under acidic conditions, leading to a cationic species. |

Chemical Reactivity and Synthetic Utility of N,n Dimethyl 1,3,5 Triazin 2 Amine Derivatives

Amidation and Esterification Applications

Derivatives of 1,3,5-triazine (B166579) have emerged as effective dehydro-condensation agents for the synthesis of amides and esters. nih.gov Quaternary ammonium (B1175870) salts derived from 2-halo-4,6-dialkoxy-1,3,5-triazines, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are notable alternatives for forming amide bonds in both organic and aqueous solvents. nih.gov DMTMM has found broad applications in peptide synthesis, collagen cross-linking, and the chemical modification of biomolecules like hyaluronan and carboxymethylcellulose. nih.gov

The general mechanism involves the activation of a carboxylic acid by the triazine derivative, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol to yield the corresponding amide or ester. The efficiency of this process is influenced by the substituents on the triazine ring and the nature of the tertiary amine used in the preparation of the quaternary ammonium salt. nih.govunits.it For instance, the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with a tertiary amine in situ has been shown to be a viable and more economical alternative to using pre-formed, and often less stable, quaternary ammonium salts like DMTMM. nih.gov

A study on the synthesis of amides mediated by CDMT and various tertiary amines demonstrated that the choice of amine significantly impacts the reaction yield and time. nih.gov For example, the use of 1,4-dimethylpiperazine (B91421) with CDMT afforded N-phenethyl benzamide (B126) in 93% yield within 15 minutes. nih.gov This highlights the tunability of the reaction conditions to achieve optimal results for specific substrates.

Introduction of Diverse Heterocyclic and Aromatic Moieties

N,N-dimethyl-1,3,5-triazin-2-amine and its derivatives serve as valuable synthons for the construction of a wide array of heterocyclic and aromatic systems. The reactivity of the triazine ring allows for its modification and subsequent transformation into other ring systems.

One key strategy involves the inverse electron-demand Diels-Alder (IEDDA) reaction, where the electron-deficient triazine acts as a diene and reacts with electron-rich dienophiles. nih.govacs.org These cycloaddition reactions provide access to a variety of N-heterocycles, including pyridines, pyrimidines, and other fused systems. nih.govacs.org The reaction of 5-nitro-1,2,3-triazine with enamines, for example, leads to the formation of substituted pyridines. nih.gov

Furthermore, this compound derivatives can be utilized in cross-coupling reactions to introduce aromatic and heterocyclic moieties. While specific examples directly involving this compound are less common in the provided results, the general reactivity of halotriazines in such reactions is well-established, suggesting the potential for similar transformations.

The synthesis of fused heterocyclic systems is another important application. For instance, the reaction of 2-amino acs.orgnih.govnih.govtriazines with ketones can lead to the formation of imidazo[1,2-a] acs.orgnih.govnih.govtriazines. nih.gov Additionally, the annulation of a triazine ring to various aminoazoles can be achieved through the reaction of N1,N1-dimethyl-N2-azolylformamidines with cyanamide, yielding amino-substituted azolo acs.orgnih.govnih.govtriazines. researchgate.net

Strategies for High-Nitrogen Content Compound Formation

The high nitrogen content of the triazine core makes this compound and its derivatives attractive precursors for the synthesis of high-nitrogen content materials, which are of interest as energetic materials. rsc.orgresearchgate.netchemistry-chemists.com The strategy often involves the introduction of other nitrogen-rich functional groups onto the triazine ring.

A significant approach is the coupling of tetrazole and s-triazine moieties, which combines the high nitrogen content and favorable heats of formation of both heterocyclic systems. rsc.org For example, the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) results in a compound with a nitrogen content of 73.7%. rsc.org The properties of these materials can be further tuned by forming energetic salts. rsc.org

The synthesis of these high-nitrogen compounds often starts from readily available triazine derivatives. For instance, the synthesis of 2,4,6-tris(azido)-1,3,5-triazine from cyanuric chloride is a key step in the preparation of some high-nitrogen materials. While not directly involving this compound, this illustrates the general principle of functionalizing the triazine ring to increase nitrogen content.

Theoretical studies also play a crucial role in the design of new high-nitrogen energetic materials based on the triazine scaffold, helping to predict properties such as heats of formation and detonation performance. nih.gov

Click Chemistry and Other Modular Synthesis Approaches

The concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has found applications with triazine derivatives. The inverse electron-demand Diels-Alder (IEDDA) reaction of triazines is considered a type of click reaction due to its efficiency and rapid reaction rates, particularly with strained alkenes and alkynes. nih.govacs.org

The reaction of 1,2,3-triazines with amidines to form pyrimidines or 1,3,5-triazines is another example of a highly efficient reaction that can be considered within the realm of click chemistry. acs.org These reactions are often very fast, proceeding to completion in minutes even at low concentrations. nih.gov

The modular nature of triazine synthesis allows for the construction of complex molecules from simpler building blocks. The stepwise substitution of chloro atoms in cyanuric chloride with different nucleophiles is a classic example of a modular approach to creating multifunctional triazine derivatives. This allows for the precise placement of different functional groups around the triazine core, enabling the synthesis of a diverse range of compounds with tailored properties.

Enaminone Reactivity and Heterocycle Synthesis

Enaminones derived from this compound and other related compounds are versatile intermediates in heterocyclic synthesis. nih.govnih.govrsc.orgmdpi.com The enaminone moiety possesses both nucleophilic and electrophilic character, allowing it to react with a variety of reagents to form different heterocyclic rings.

For example, enaminones can react with C-nucleophiles, such as active methylene (B1212753) compounds, to form substituted pyridines. nih.gov They can also react with N-nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) to yield bipyrazoles and pyrazolylisoxazoles, respectively. nih.gov

The self-condensation of enaminones under acidic conditions or microwave irradiation can lead to the formation of 1,3,5-triacylbenzenes. nih.govmdpi.com This trimerization reaction highlights the ability of enaminones to act as building blocks for the construction of larger aromatic systems. rsc.org

Furthermore, enaminones can participate in cyclocondensation reactions with other bifunctional reagents to create more complex fused heterocyclic systems. For instance, the reaction of an enaminone with aminothiouracil can lead to the formation of a pyrido[2,3-d]pyrimidin-4-one derivative. nih.gov

Advanced Analytical and Spectroscopic Characterization of N,n Dimethyl 1,3,5 Triazin 2 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D techniques, is a cornerstone for the structural analysis of N,N-dimethyl-1,3,5-triazin-2-amine derivatives. The chemical shifts (δ) in ppm, coupling constants (J) in Hertz (Hz), and signal multiplicities provide a detailed map of the molecular structure.

In ¹H NMR spectra of this compound derivatives, the protons of the dimethylamino group typically appear as a singlet in the range of δ 3.10-3.21 ppm. mdpi.com The proton on the triazine ring generally resonates as a singlet around δ 8.35-8.53 ppm. mdpi.com For instance, in N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide, the dimethylamino protons appear at δ 3.10 and 2.57 ppm, while the triazine proton is observed at δ 8.51 ppm. semanticscholar.org The complexity of the spectra can increase with the introduction of various substituents, leading to additional signals and coupling patterns that help to define the complete molecular structure. mdpi.comsemanticscholar.org The use of solvents like deuterated chloroform (B151607) (CDCl₃) is common for recording these spectra. mdpi.comsemanticscholar.org

¹³C NMR spectroscopy provides valuable information about the carbon framework. The carbon atoms of the triazine ring in derivatives of this compound show characteristic signals in the downfield region, typically between δ 160 and 170 ppm, reflecting their electron-deficient nature. mdpi.com For example, in N-(4-(dimethylamino)-1,3,5-triazin-2-yl)benzamide, the triazine ring carbons appear at δ 166.6, 164.8, and 162.8 ppm. mdpi.com The carbons of the dimethylamino group are found further upfield, usually around δ 36 ppm. mdpi.com

Conformational dynamics, such as restricted rotation around the amine-triazine bond, can lead to broadened signals or the appearance of multiple rotameric species in both ¹H and ¹³C NMR spectra. tdx.cat This phenomenon is influenced by the solvent and temperature, with protic solvents sometimes increasing the energy barrier for rotation. tdx.cat Two-dimensional NMR techniques like COSY and NOESY are employed to resolve complex spin systems and to determine through-bond and through-space proton connectivities, respectively, which is particularly useful for establishing the conformation of flexible side chains. tdx.cat

Interactive Data Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | CDCl₃ | 11.66 (br, 1H), 8.51 (s, 1H), 8.10–7.94 (m, 2H), 7.67–7.60 (m, 1H), 7.51 (t, J = 7.4 Hz, 2H) | Not available |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide | CDCl₃ | 11.59 (br, 1H), 8.53 (s, 1H), 7.93–7.73 (m, 2H), 7.45 (d, J = 7.6 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 3.10 (s, 3H), 2.57 (s, 3H), 2.43 (s, 3H) | 187.7, 165.9, 163.6, 161.4, 138.7, 135.1, 133.1, 130.3, 128.7, 127.0, 36.7, 36.0, 21.3 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide | CDCl₃ | 9.01 (br, 1H), 8.45 (s, 1H), 8.10–8.05 (m, 1H), 7.57–7.51 (m, 1H), 7.33–7.27 (m, 1H), 7.20–7.15 (m, 1H), 3.21 (s, 3H), 3.14 (s, 3H) | 166.6, 164.8, 162.6, 161.9, 160.5 (d, J = 247.3 Hz), 134.2 (d, J = 9.2 Hz), 132.2 (d, J = 2.1 Hz), 125.3 (d, J = 3.3 Hz), 121.9 (d, J = 12.0 Hz), 116.3 (d, J = 24.1 Hz), 36.5, 36.3 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methoxybenzamide | CDCl₃ | 8.74 (br, 1H), 8.35 (s, 1H), 7.45–7.41 (m, 2H), 7.38 (t, J = 7.9 Hz, 1H), 7.12–7.09 (m, 1H), 3.86 (s, 3H), 3.20 (s, 3H), 3.19 (s, 3H) | 166.6, 165.4, 164.8, 162.8, 160.1, 135.8, 129.9, 119.5, 118.9, 113.0, 55.6, 36.5, 36.4 |

Advanced Mass Spectrometry Techniques (HRMS, ESI-MS) for Molecular Fingerprinting

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are indispensable for the accurate molecular weight determination and structural characterization of this compound derivatives. These methods provide a unique "molecular fingerprint" for each compound.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many triazine derivatives. It typically generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov For instance, in the synthesis of various N-( mdpi.comsemanticscholar.orgnih.govtriazine-2-yl) amides, ESI-MS is used to confirm the formation of the desired products by identifying their corresponding [M+H]⁺ ions. mdpi.com

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, the HRMS (+ESI) analysis of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide showed a calculated m/z of 286.1304 for [M+H]⁺, with a found value of 286.1312, confirming its elemental composition of C₁₄H₁₆N₅O₂. mdpi.com Similarly, for N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide, the calculated m/z for [M+H]⁺ was 262.1104, and the found value was 262.1068, consistent with the formula C₁₂H₁₃FN₅O. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to identify the different substituents and their connectivity to the triazine core.

Interactive Data Table: HRMS Data for Selected this compound Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | C₁₄H₁₆N₅O₂ | 286.1304 | 286.1281 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide | C₁₄H₁₆N₅O₂ | 286.1304 | 286.1312 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | C₁₄H₁₆N₅O₃ | 302.1253 | 302.1232 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methoxybenzamide | C₁₃H₁₆N₅O₂ | 274.1304 | 274.1293 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide | C₁₂H₁₃FN₅O | 262.1104 | 262.1068 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the vibrational analysis of this compound derivatives, providing information about the functional groups present in the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The triazine ring itself exhibits characteristic absorption bands. In many derivatives, strong absorptions related to the triazine ring are observed in the 1600-1400 cm⁻¹ region. mdpi.com For instance, in a series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl) amides, characteristic peaks appear around 1604-1615 cm⁻¹ and 1539-1551 cm⁻¹. mdpi.com The C-N stretching vibrations of the dimethylamino group are also identifiable. Other functional groups introduced as substituents will have their own characteristic absorption frequencies, such as the C=O stretching vibration of an amide or keto group, which typically appears in the range of 1650-1720 cm⁻¹. mdpi.com For example, N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide shows a strong C=O absorption at 1683 cm⁻¹. mdpi.com

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary vibrational information. The triazine ring vibrations are also Raman active. For the parent 1,3,5-triazine (B166579), characteristic Raman bands are observed which can be assigned to specific vibrational modes of the ring. chemicalbook.com While detailed Raman studies on a wide range of this compound derivatives are less commonly reported in readily available literature, the technique remains a valuable tool for confirming the presence of the triazine core and other functional groups, especially those that are weak absorbers in the IR.

Interactive Data Table: Characteristic IR Frequencies for Selected this compound Derivatives (in KBr, cm⁻¹)

| Compound | C=O Stretch | C=N/C=C Stretch (Triazine/Aromatic) | N-H Bend/Stretch | C-N Stretch |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide | 1693 | 1602, 1551 | 3463 | 1356, 1210 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-(3-methoxyphenyl)-2-oxoacetamide | 1698, 1675 | 1603, 1549 | 3461 | 1345, 1261 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide | 1683 | 1604, 1551 | 3100 | 1413, 1341, 1219 |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-3-methoxybenzamide | 1711 | 1615, 1539 | 3174 | 1402, 1275 |

X-ray Crystallography for Precise Molecular Structure Determination

The structure of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide has been unambiguously confirmed by single-crystal X-ray analysis. nih.gov Such studies reveal the planarity of the 1,3,5-triazine ring and the spatial orientation of the dimethylamino group and other substituents. The bond lengths within the triazine ring are typically intermediate between those of single and double bonds, indicating electron delocalization.

In substituted triazines, the planarity of the triazine ring is a common feature. nih.gov The analysis of crystal structures of various triazine derivatives often reveals intermolecular interactions such as hydrogen bonding and π-stacking, which can influence the molecular packing and, in some cases, the solubility of the compounds. tdx.cat For some N-aryl substituted pyrazolines, which share some structural similarities with substituted triazines, crystallographic studies have shown that the molecules can crystallize in various space groups, sometimes with disorder in certain parts of the molecule. acs.org

The data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and photophysical properties of this compound derivatives. The absorption of UV or visible light by these molecules promotes electrons from lower to higher energy orbitals.

The parent 1,3,5-triazine molecule exhibits characteristic absorption bands in the UV region. The introduction of amino groups, such as the dimethylamino group, acts as an auxochrome, causing a bathochromic (red) shift and often an increase in the intensity of the absorption bands due to the interaction of the nitrogen lone pair electrons with the π-system of the triazine ring. researchgate.net

Derivatives of this compound with extended conjugation, for example, through the introduction of aromatic or other chromophoric substituents, can be expected to absorb at longer wavelengths, potentially extending into the visible region. researchgate.net The solvent can also influence the position and intensity of the absorption maxima due to solvatochromic effects.

Studies on related triazine derivatives have shown that the UV-Vis spectra can provide insights into the electronic structure and can be correlated with theoretical calculations. soton.ac.uk For some triazine derivatives, the absorption spectra are characterized by one or more distinct bands, the positions of which are dependent on the nature and position of the substituents on the triazine core. researchgate.net While specific UV-Vis data for a wide range of this compound derivatives is not extensively compiled in the provided search results, the general principles of electronic spectroscopy for substituted triazines are well-established. researchgate.net

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1,3,5 Triazin 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to studying the electronic properties of molecules like N,N-dimethyl-1,3,5-triazin-2-amine. aps.org DFT methods are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining ground-state electronic properties. aps.orgcmu.edu These calculations are used to optimize the molecular geometry, determine the energies of different electronic states, and derive properties that govern the molecule's reactivity. For the broader class of 1,3,5-triazines, DFT has been successfully applied to investigate molecular structures and intermolecular interactions. researchgate.net The s-triazine scaffold, due to the electronegativity of its nitrogen atoms, acts as an electron-withdrawing system, a characteristic that is well-described by DFT calculations. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the energy gap between them are critical predictors of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-donating dimethylamino group and the triazine ring nitrogens, while the LUMO is likely distributed across the electron-deficient triazine ring. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of reactivity; a smaller gap suggests higher reactivity. DFT calculations can provide precise values for these orbitals, allowing for predictions about the molecule's behavior in various reactions, such as cycloadditions and nucleophilic or electrophilic substitutions. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

This table illustrates the type of data generated from DFT calculations and its interpretation in the context of FMO theory.

| Parameter | Energy (eV) | Implication for Reactivity |

| EHOMO | -6.5 | Indicates the energy of the most available electron pair for donation (nucleophilicity). |

| ELUMO | -0.8 | Represents the energy of the lowest energy orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.7 | A relatively large gap suggests good kinetic stability. |

Electrostatic Potential (ESP) surfaces and charge density analysis are crucial for understanding intermolecular interactions and predicting sites of reactivity. An ESP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

In this compound, the lone pairs of the ring nitrogen atoms create regions of strong negative potential, making them susceptible to electrophilic attack or coordination to metal ions. The dimethylamino group also contributes to the electronic landscape. Conversely, the ring carbon atoms, bonded to electronegative nitrogens, are expected to be electron-deficient and thus sites for nucleophilic attack. Computational studies on related sulfur-doped graphitic carbon nitride (a polymer of triazine units) have similarly shown how doping can modify electrical distribution and create reactive sites. acs.org Hirshfeld charge analysis, another computational technique, has been used on other substituted triazines to quantify charge distribution and analyze the contributions of different intermolecular contacts. researchgate.net

Molecular Simulation Techniques (Molecular Dynamics, Monte Carlo) for Conformational and Interaction Studies

While quantum mechanics excels at describing electronic structure, molecular simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) are used to explore the conformational landscape and non-covalent interactions of molecules over time. These methods treat molecules using classical mechanics (force fields), allowing for the simulation of much larger systems and longer timescales.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computationally-derived properties with its macroscopic properties or biological activity. These models are invaluable for predictive chemistry, allowing for the rapid screening of new compounds.

For a series of 1,3,5-triazine (B166579) derivatives, a 3D-QSAR study was successfully used to build models that could predict anticancer activity. ekb.eg The process involves:

Aligning a set of related triazine molecules.

Calculating molecular fields (e.g., steric and electrostatic) around each molecule using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA).

Using statistical methods to create a correlation between these field values and the observed biological activity (e.g., pIC50).

Validating the model with a test set of compounds.

Such a model, if developed for properties relevant to this compound, could be used to predict its solubility, toxicity, or other key characteristics without the need for direct experimental measurement. ekb.eg

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand reaction kinetics and selectivity.

Transition state theory forms the conceptual basis for these studies. wikipedia.org For example, combined experimental and computational studies on the reaction of 1,2,3-triazines with amidines used DFT calculations to rule out a proposed Diels-Alder mechanism. acs.org The calculations revealed that a stepwise addition/N2 elimination/cyclization pathway had significantly lower activation barriers. The researchers identified the rate-limiting step and kinetically favored intermediates, which successfully explained the experimentally observed product distribution. acs.org Similar computational approaches could be applied to reactions involving this compound to predict its reactivity and guide the synthesis of new derivatives. nih.govsemanticscholar.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step

This table demonstrates how relative energies calculated via DFT can map a reaction pathway and identify the activation energy.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State | +21.5 (Rate-limiting step) |

| IM1 | Reaction Intermediate | -5.2 |

| Product | Final Product of Step | -15.8 |

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to validate theoretical models against experimental data or to aid in the structural characterization of newly synthesized compounds.

DFT calculations are commonly used to compute vibrational frequencies corresponding to peaks in an Infrared (IR) spectrum. susu.ru The calculated frequencies are often systematically scaled by a factor (e.g., 0.967) to correct for approximations in the theoretical model and improve agreement with experimental spectra. susu.ru Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) can be calculated and compared to experimental results. This comparison is critical for confirming the structure of reaction products. nih.gov While no specific computational spectral data for this compound is available in the cited literature, extensive experimental data for related triazine derivatives exists, providing a benchmark for future theoretical validations. nih.govmdpi.com

Table 3: Example of Predicted vs. Experimental Spectroscopic Data Comparison

This table illustrates how theoretical spectroscopic data for this compound would be compared with experimental values for validation.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm-1) | ||

| C=N stretch (ring) | 1560 | (Hypothetical) 1555 |

| C-N stretch (amino) | 1350 | (Hypothetical) 1342 |

| 13C NMR Shift (ppm) | ||

| C2 (amino-substituted) | 166.5 | (Hypothetical) 165.9 |

| C4/C6 | 168.0 | (Hypothetical) 167.2 |

| N-(CH3)2 | 37.0 | (Hypothetical) 36.5 |

Applications and Research in Advanced Materials Science

High-Energy Materials (HEMs) Based on N,N-Dimethyl-1,3,5-Triazin-2-amine Scaffolds

The 1,3,5-triazine (B166579) ring is a cornerstone in the design of high-energy materials (HEMs) due to its high nitrogen content, significant heat of formation, and structural stability. purdue.eduresearchgate.net By functionalizing the triazine core, researchers can develop novel energetic compounds with enhanced performance and reduced sensitivity, aiming to replace traditional explosives like RDX and HMX. purdue.edursc.org

The synthesis of energetic triazine derivatives often begins with the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netmdpi.com Through sequential nucleophilic substitution reactions, the chlorine atoms can be replaced with various energy-rich groups such as nitro (NO₂), azido (B1232118) (N₃), nitramino (NHNO₂), or other nitrogen-rich heterocycles. nih.govresearchgate.net This modular approach allows for precise tuning of the energetic properties of the final compound. mdpi.com

Once synthesized, these new compounds undergo rigorous characterization to determine their energetic performance. Key parameters include detonation velocity (D) and detonation pressure (P), which are often predicted using theoretical calculations and then compared with experimental values. purdue.edunih.govacs.org For instance, energetic salts based on triazolo-triazine fused rings have been synthesized and shown to possess superior detonation performance compared to traditional heat-resistant explosives like HNS (hexanitrostilbene) and PYX (2,6-bis(picrylamino)-3,5-dinitropyridine). acs.org The incorporation of oxygen-rich anions, such as perchlorate (B79767) (ClO₄⁻), with nitrogen-rich triazine cations is a common strategy to create powerful energetic salts. acs.org

Table 1: Energetic Properties of Selected Triazine-Based HEMs

| Compound/Derivative | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) | Decomposition Temp. (T_d) (°C) | Reference |

|---|---|---|---|---|

| Isomeric Perchlorate Salt 9 | 8485 | 27.7 | 364 | acs.org |

| Furazan–triazole Derivative 3b | 9114 | 35.8 | 226 | rsc.org |

This table presents data for representative energetic materials derived from triazine or related nitrogen-rich heterocyclic structures to illustrate performance benchmarks.

A critical challenge in HEM research is balancing high energy output with low sensitivity to external stimuli like impact and friction, ensuring safe handling and storage. The thermal stability of triazine derivatives is a key advantage. researchgate.netdtic.mil Differential scanning calorimetry (DSC) is a standard technique used to determine the decomposition temperature (T_d) of these materials. rsc.orgacs.org Research has shown that triazine-based HEMs can exhibit exceptionally high thermal stability, with some derivatives having decomposition temperatures well above 300°C. rsc.orgacs.org

The molecular structure plays a crucial role in determining both stability and sensitivity. For example, incorporating amino groups (-NH₂) or azido groups (-N₃) can enhance the thermal stability of bridged di-1,3,5-triazine derivatives. nih.gov Furthermore, crystal packing and noncovalent interactions within the crystal lattice significantly influence the material's properties. rsc.org Some furazan-triazole compounds, which combine different heterocyclic rings, demonstrate remarkable stability with high decomposition temperatures and insensitivity to impact and friction, making them potential candidates for heat-resistant insensitive explosives. rsc.org

In modern materials design, theoretical calculations are indispensable for predicting the properties of yet-to-be-synthesized molecules, saving significant time and resources. purdue.edudtic.mil Density Functional Theory (DFT) is a widely used method to study the heats of formation (HOFs), electronic structures, and bond dissociation energies of energetic triazine derivatives. nih.govmdpi.com These calculations help identify promising candidates for high-energy density materials (HEDMs). nih.gov

Theoretical models can predict detonation performance (velocity and pressure) by analyzing the molecular composition and density. nih.govmdpi.com Studies have shown that introducing groups like -ONO₂, -NF₂, or -N=N- can effectively enhance the detonation performance of di-1,3,5-triazine derivatives. nih.gov Furthermore, computational methods are employed to predict crystal structures and densities, which are critical inputs for performance calculations. mdpi.comnih.gov These predictive studies guide synthetic efforts toward molecules that exhibit the desired balance of high energy, thermal stability, and reduced sensitivity. nih.gov

Polymeric Materials and Precursors

The 1,3,5-triazine ring is a valuable building block for synthesizing nitrogen-rich polymers. researchgate.net These polymers are of interest as energetic material precursors, binders for explosive formulations, or as materials with high thermal stability. The synthesis often involves polyaddition or polycondensation reactions of multifunctional triazine monomers. researchgate.net For example, novel energetic nitrogen-rich polymers have been created by reacting triazine-based monomers containing reactive groups like hydrazinyl or chloro substituents. researchgate.net

These polymers are characterized using techniques such as infrared (IR) spectroscopy to confirm their structure and thermogravimetric analysis (TGA) to evaluate their thermal stability. researchgate.net The introduction of other nitrogen-rich moieties, such as tetrazoles, alongside the triazine ring can further increase the nitrogen content and energetic properties of the resulting polymers. researchgate.net The versatility of cyanuric chloride allows for the creation of a wide range of tri-substituted triazines that can act as monomers or cross-linking agents in polymer chemistry. mdpi.com

UV Absorbers and Photostable Systems

Derivatives of 1,3,5-triazine are highly effective ultraviolet (UV) absorbers and are used extensively to protect materials from photodegradation. uvabsorber.com These compounds are particularly valued for their ability to absorb high-energy UV radiation and dissipate it as harmless thermal energy, a process that can be repeated without significant degradation of the absorber molecule. uvabsorber.com

The mechanism involves the breaking and reforming of an intramolecular hydrogen bond upon absorption of UV light. uvabsorber.com Triazine-based UV absorbers offer several advantages over other classes of absorbers, such as benzotriazoles, including higher heat resistance and superior protection across the entire UV spectrum, especially short-wavelength UVB radiation. uvabsorber.com Their excellent compatibility with various polymers and high processing temperature stability make them ideal for demanding applications in plastics and coatings to prevent fading, loss of gloss, and chalking. uvabsorber.com Research has focused on designing triazine derivatives like bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT) that are inherently photostable and provide broad-spectrum (UVA+B) protection. researchgate.netchimia.ch

Corrosion Inhibition Mechanisms and Performance

Triazine derivatives have demonstrated exceptional performance as corrosion inhibitors, particularly for carbon steel in acidic environments. royalsocietypublishing.orgresearchgate.netnih.gov Their effectiveness stems from the presence of multiple nitrogen atoms and the aromatic π-system of the triazine ring. royalsocietypublishing.orgnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The inhibition mechanism involves both physical (electrostatic) and chemical (chemisorption) interactions. royalsocietypublishing.orgnih.gov The nitrogen atoms can donate lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface, establishing strong coordinate bonds. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. royalsocietypublishing.orgnih.gov

The substitution pattern on the triazine ring significantly influences the inhibition efficiency. Attaching electron-donating groups or other heterocyclic moieties like pyrazole (B372694) can enhance the electron density of the molecule, promoting stronger adsorption and leading to higher protection efficiency. royalsocietypublishing.orgresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Triazine Derivatives on C-Steel

| Inhibitor | Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| PTA-1 | 0.25 M H₂SO₄ | 175 ppm | 79.0 | royalsocietypublishing.orgnih.gov |

| PTA-2 | 0.25 M H₂SO₄ | 120 ppm | 96.5 | royalsocietypublishing.orgnih.gov |

| PTA-3 | 0.25 M H₂SO₄ | 120 ppm | 93.4 | royalsocietypublishing.orgnih.gov |

This table showcases the high performance of various functionalized triazine derivatives as corrosion inhibitors.

Computational studies using Density Functional Theory (DFT) and Monte Carlo simulations corroborate these experimental findings, providing insights into the adsorption energies and molecular orientation of the inhibitors on the metal surface. royalsocietypublishing.orgresearchgate.netnih.gov

N,n Dimethyl 1,3,5 Triazin 2 Amine and Analogues As Organic Reagents and Catalysts

Development of Triazine-Based Condensing and Coupling Reagents

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. nih.gov Triazine-based reagents have emerged as highly effective tools for facilitating these crucial dehydrocondensation reactions.

The development began with simple, cost-effective reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). In the presence of a tertiary amine, CDMT activates carboxylic acids, enabling their coupling with amines to form amides. A significant advancement was the creation of pre-formed, stable triazine-derived quaternary ammonium (B1175870) salts, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov DMTMM proved to be a convenient and highly efficient reagent, capable of promoting amide bond formation even in aqueous and alcoholic media. jst.go.jp

Building on the success of DMTMM, a new generation of triazine-based coupling reagents (TBCRs) was designed based on the "superactive ester" concept. acs.org These reagents, such as N-triazinylammonium tetrafluoroborates, are formed by treating compounds like DMTMM with lithium or silver tetrafluoroborate (B81430). acs.org The resulting salts are powerful activating agents for carboxylic acids. They have been successfully employed in the synthesis of dipeptides, including those derived from sterically hindered amino acids, affording high yields (80-100%) and excellent enantiomeric purity. acs.org The performance of these advanced reagents has been shown to be superior to other common coupling agents like TBTU and HATU in solid-phase peptide synthesis (SPPS), leading to purer products in shorter reaction times. acs.org

Further specialization has led to the design of triazine reagents for specific applications. For instance, thermally controllable benzylating reagents have been developed by introducing bulky t-butyl groups onto the triazine core, allowing for the controlled release of a benzyl (B1604629) cation equivalent upon heating. nih.gov Additionally, chiral triazine-based coupling reagents have been synthesized using N-alkylproline esters. nih.gov These reagents enable the enantioselective synthesis of peptides, preferentially forming a dipeptide with a specific stereochemistry from a racemic mixture of amino acids. nih.gov For example, a reagent derived from L-N-methylproline favored the formation of D-Z-AlaGly-OMe from racemic Z-Ala-OH with an L/D ratio of 21/79. nih.gov

| Reagent Type | Example Compound | Key Feature/Application |

| Chlorotriazine | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | In-situ activation of carboxylic acids with a tertiary amine. nih.gov |

| Quaternary Ammonium Salt | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Stable, isolable reagent; effective in protic solvents. nih.gov |

| Superactive Ester Precursor | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate | Highly efficient for peptide synthesis, including sterically hindered fragments. acs.org |

| Chiral Coupling Reagent | N-Triazinylammonium tetrafluoroborate from L-N-methylproline | Enantioselective peptide bond formation. nih.gov |

| Functional Group Transfer | 4-(4,6-di-t-butyl-1,3,5-triazin-2-yl)-4-benzylmorpholinium triflate | Thermally controlled benzylation of alcohols. nih.gov |

Catalytic Activity in Organic Transformations

While stoichiometric triazine-based reagents are highly effective, the development of catalytic systems represents a significant step towards more efficient and atom-economical synthesis. N,N-dimethyl-1,3,5-triazin-2-amine and other tertiary amines can act as catalysts in conjunction with a stoichiometric amount of a triazine activator like CDMT.

The catalytic cycle for amide formation involves the in situ generation of a highly reactive 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salt (DMT-Am) from CDMT and a catalytic quantity of a tertiary amine. jst.go.jp This active intermediate then reacts with a carboxylic acid to form a "superactive ester," which is subsequently attacked by a substrate amine to yield the desired amide. A base, referred to as a proton capture agent (PCA), is added to regenerate the tertiary amine catalyst from its hydrochloride salt, allowing it to re-enter the catalytic cycle. jst.go.jp

The efficiency of this catalytic system is influenced by several factors, including the basicity of the reactants and the nature of the solvent. nih.govresearchgate.net In aprotic solvents like dichloromethane, strongly basic amine catalysts tend to produce higher amide yields. nih.gov Conversely, in protic solvents such as methanol, weakly basic catalysts can be more effective. nih.govresearchgate.net This is because the reaction yield is governed by the acid-base equilibrium among the components. researchgate.net

The catalytic utility of triazine derivatives extends beyond simple amide bond formation. Research has shown that 2-amino acs.orgacs.orguni-kiel.detriazines can react with ketones under copper catalysis to selectively synthesize N-( acs.orgacs.orguni-kiel.detriazin-2-yl) α-ketoamides or N-( acs.orgacs.orguni-kiel.detriazin-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. nih.govsemanticscholar.org This transformation proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov Furthermore, Cu(II)-catalyzed reactions between amidines and N,N-dimethylethanolamine have been developed to synthesize 1,2-dihydro-1,3,5-triazine derivatives, involving the formation of three new C-N bonds in an oxidative annulation process. rsc.org

| Transformation | Catalyst System | Substrates | Product |

| Amide Synthesis | Catalytic Tertiary Amine / Stoichiometric CDMT jst.go.jp | Carboxylic Acid + Amine | Amide |

| α-Ketoamide Synthesis | CuCl / I₂ nih.gov | 2-Amino acs.orgacs.orguni-kiel.detriazine + Ketone | N-( acs.orgacs.orguni-kiel.detriazin-2-yl) α-ketoamide |

| Amide Synthesis | CuCl / O₂ semanticscholar.org | 2-Amino acs.orgacs.orguni-kiel.detriazine + Aryl Ketone | N-( acs.orgacs.orguni-kiel.detriazin-2-yl) amide |

| Dihydrotriazine Synthesis | CuCl₂ rsc.org | Amidine + N,N-dimethylethanolamine | 1,2-Dihydro-1,3,5-triazine |

Green Catalysis and Sustainable Chemical Processes

The principles of green chemistry—reducing waste, using renewable resources, and designing energy-efficient processes—are central to modern chemical manufacturing. alliedacademies.org Triazine-based catalysts are making significant contributions to this field, primarily through the development of heterogeneous and recyclable systems.

Covalent Triazine Frameworks (CTFs) and Covalent Organic Polymers (COPs) are porous, stable materials that can serve as excellent supports for catalytic species. rsc.org These materials offer high surface areas and can be readily functionalized. For example, a ruthenium catalyst immobilized on a bipyridyl-functionalized covalent triazine framework has been shown to be a highly efficient and recyclable catalyst for the transfer hydrogenation of carbonyl compounds to alcohols in water, using sodium formate (B1220265) as a benign hydrogen source. acs.org This heterogeneous catalyst exhibited a high turnover number (~990) and could be reused multiple times, making it a greener alternative for industrial applications. acs.org

Similarly, a copper(II)-NNN pincer complex immobilized on a titanium dioxide (TiO₂) core via a triazine-based linker has been developed as a sustainable catalyst. rsc.org This hybrid material effectively catalyzes the synthesis of 1,4-disubstituted 1,2,3-triazoles in an environmentally friendly water/ethanol solvent mixture. The catalyst demonstrates excellent activity, with a turnover frequency (TOF) up to 495 h⁻¹, and can be recycled for at least five consecutive runs without a significant loss of performance. rsc.org

The application of triazine-based materials in green chemistry also extends to photoredox catalysis. A covalent triazine framework, CTF-2, was discovered through high-throughput screening to be an effective photocatalyst for the decarboxylative conjugate addition of carboxylic acids under visible light irradiation. acs.org This heterogeneous, metal-free photocatalyst offers a sustainable alternative to traditional homogeneous metal complexes and organic dyes, which often pose challenges related to cost, toxicity, and recyclability. acs.org

| Catalyst Type | Description | Application | Green Aspect |

| Heterogeneous Ru-CTF | Ruthenium chloride immobilized on a bipyridyl-functionalized covalent triazine framework (bpy-CTF). acs.org | Transfer hydrogenation of carbonyls. acs.org | Recyclable; reaction in water. acs.org |

| Immobilized Cu Complex | Triazine-based copper(II)-NNN pincer complex on TiO₂. rsc.org | Synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org | Recyclable; reaction in H₂O/EtOH solvent. rsc.org |

| Photocatalytic CTF | Covalent triazine framework (CTF-2) made from biphenyl (B1667301) and triazine units. acs.org | Decarboxylative conjugate addition under visible light. acs.org | Heterogeneous; metal-free; visible-light driven. acs.org |

Exploratory Research on Biological Activities: Mechanistic and Structure Activity Perspectives

Antimicrobial Activity Research (Focus on Molecular-Level Action and Mechanisms)

The 1,3,5-triazine (B166579) scaffold is a versatile core in the development of novel antimicrobial agents due to its wide range of biological activities, including antibacterial, antifungal, and antiviral properties. rmit.edu.vnnih.gov The symmetrical and rigid nature of the s-triazine ring has made it a focal point in medicinal chemistry for creating compounds with diverse pharmacological applications. nih.gov

Research into triazine derivatives has shown their potential to combat a variety of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The interest in these compounds is driven by the urgent need for new antibiotics to address the rise of drug-resistant microorganisms. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Antimicrobial Triazine Derivatives

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent antimicrobial triazine derivatives. rmit.edu.vnnih.gov These studies have revealed that the antimicrobial activity of triazine compounds is significantly influenced by the nature of the substituents on the triazine ring. nih.gov

Key findings from SAR studies include:

Influence of Substituents: The type of substituent on the triazine core plays a critical role in determining the antimicrobial efficacy. For instance, the presence of piperidine, glycine, and aniline (B41778) derivatives has been shown to enhance antifungal activity. nih.gov

Role of Electron-Donating and Withdrawing Groups: Both electron-donating and electron-withdrawing groups on the aryl substituents can impact the antimicrobial profiles of triazine derivatives, although their specific roles can vary. rmit.edu.vn

Hybrid Molecules: Creating hybrid molecules by combining the triazine scaffold with other bioactive moieties, such as thiazolidin-4-one or pyrazole (B372694), has been a successful strategy to develop potent antibacterial agents. scilit.com

Lipophilicity: The lipophilicity of the compounds can influence their ability to penetrate microbial cell membranes, thereby affecting their antimicrobial activity. acs.org

A study on s-triazine-hydrazone derivatives found that the nature of substituents on both the triazine core and the benzylidene ring significantly influenced their anti-proliferative activity, which can be correlated to antimicrobial potential. nih.gov For example, derivatives with morpholine (B109124) and phenylamine on the triazine core showed potent activity. nih.gov

Molecular Basis of Antimicrobial Selectivity

The molecular basis for the antimicrobial selectivity of triazine derivatives lies in their ability to preferentially target microbial components over host cells. This selectivity is essential for minimizing toxicity to the host.

One of the key mechanisms of action for some triazine derivatives is the inhibition of microbial DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net By designing compounds that specifically bind to the active site of microbial DNA gyrase, researchers can achieve selective antibacterial activity.

Furthermore, the interaction of triazine derivatives with microbial cell membranes can also contribute to their selective toxicity. The differences in lipid composition and membrane potential between microbial and mammalian cells can be exploited to design compounds that are more active against microbes. The development of triazine-based peptide dendrimers has shown that while the triazine moiety itself may not be antimicrobial, its presence can significantly enhance the activity of the attached peptides against Gram-negative bacteria. mdpi.com

Anticancer Potential Research (Focus on Molecular Mechanisms and Target Interactions)

The 1,3,5-triazine scaffold is a prominent heterocyclic structure in the design of novel anticancer agents. bohrium.com Its derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, including breast, colorectal, liver, and leukemia cancers. digitellinc.com The versatility of the triazine ring allows for the synthesis of a diverse library of compounds with the potential to interact with various biological targets involved in cancer progression. nih.gov

In Silico Screening and Molecular Docking Studies for Biological Targets

In silico methods, such as molecular docking and virtual screening, are instrumental in identifying and optimizing triazine-based anticancer compounds. researchgate.netbohrium.com These computational techniques predict the binding affinity and interaction patterns of triazine derivatives with specific biological targets, guiding the synthesis of more potent and selective agents. ijpsjournal.com

Molecular docking studies have been employed to:

Identify potential biological targets for triazine derivatives, such as kinases (e.g., EGFR, PI3K, mTOR) and hormone receptors. acs.orgdigitellinc.com

Elucidate the binding modes of these compounds within the active sites of their targets. acs.org For example, docking studies have shown that the triazine core of certain inhibitors can be located in the central part of the active site of enzymes like C. albicans SAP2. nih.gov

Support the observed biological activities by correlating binding affinities with experimental data. digitellinc.com

For instance, molecular docking of certain s-triazine derivatives revealed strong binding affinity to cancer-related targets, which was consistent with their observed cytotoxicity. digitellinc.com Similarly, in silico analysis of imamine-1,3,5-triazine derivatives suggested favorable drug-like properties. rsc.org

Design of Triazine Scaffolds for Specific Biomolecular Interactions

The design of triazine scaffolds for specific biomolecular interactions is a key strategy in developing targeted anticancer therapies. nih.gov By modifying the substituents on the triazine ring, researchers can tailor the compounds to interact with specific amino acid residues in the binding sites of target proteins. acs.org

Key design strategies include:

Molecular Hybridization: Combining the triazine core with other pharmacologically active moieties, such as pyrazole or quinoline, can lead to hybrid compounds with enhanced anticancer activity and specificity. nih.govrsc.org

Introduction of Specific Functional Groups: The incorporation of groups like morpholine, piperidine, and anilines can influence the compound's binding affinity and selectivity for particular cancer cell lines. digitellinc.commdpi.com For example, some trisubstituted s-triazine derivatives have shown high potency against various cancer cells. researchgate.net

Targeting Specific Signaling Pathways: Triazine derivatives have been designed to target key signaling pathways implicated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade. acs.org

The development of s-triazine derivatives with selective activity against hormone receptor-positive breast cancer cells highlights the potential of this scaffold in targeted therapy. digitellinc.com Furthermore, the synthesis of triazine-based compounds as selective estrogen receptor degraders (SERDs) demonstrates the adaptability of the triazine core for specific therapeutic applications. nih.gov

Agrochemical Research: Herbicidal, Insecticidal, and Fungicidal Properties (Focus on Molecular Targets)

Triazine derivatives are a significant class of compounds in agrochemical research, exhibiting a broad spectrum of activities including herbicidal, insecticidal, and fungicidal properties. mdpi.com Their mode of action often involves targeting specific molecular processes within the target organisms.

Herbicidal Properties:

The primary molecular target for s-triazine herbicides is the D1 protein of photosystem II (PSII) in plants. mdpi.comresearchgate.net By binding to this protein, triazines inhibit the electron transport chain in photosynthesis, ultimately leading to plant death. nih.govmst.dk The effectiveness of these herbicides is linked to their ability to be absorbed by plant roots and translocated to the leaves where they exert their inhibitory action. nih.gov Resistance to s-triazine herbicides has been identified in some weed biotypes and is often associated with a mutation in the psbA gene, which codes for the D1 protein. researchgate.net

Insecticidal Properties:

Certain triazine derivatives have been developed as insecticides. For example, pymetrozine (B1663596) and related compounds target the transient receptor potential (TRP) channels in insects, which are non-selective cation channels. mdpi.com This disruption of ion channel function leads to insecticidal effects. Research has focused on synthesizing triazone derivatives containing acylhydrazone moieties to develop new insecticides against pests like aphids and lepidopterans. mdpi.com

Fungicidal Properties:

Triazine compounds have also demonstrated significant fungicidal activity against a range of plant pathogenic fungi. mdpi.com The molecular targets for their antifungal action can vary. Some triazine derivatives are known to inhibit the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death. Molecular docking studies have been used to investigate the binding of triazine derivatives to fungal CYP51, aiding in the design of more effective antifungal agents. nih.gov

Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition)

Derivatives of the 1,3,5-triazine core have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, targeting a variety of enzymes implicated in human diseases.

Human monoamine oxidases A and B (MAO-A and MAO-B) are crucial flavoenzymes that regulate neurotransmitter levels in the brain and are significant targets for the treatment of depression and neurodegenerative disorders. nih.gov Researchers have synthesized and evaluated series of 1,3,5-triazin-2-yl amino acid derivatives for their ability to inhibit these enzymes.

In one study, three series of (4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives were synthesized. nih.govresearchgate.net Preliminary biochemical evaluations revealed that several of these compounds exhibited notable inhibitory activity, particularly against MAO-A. nih.govresearchgate.net For instance, compounds 7 , 18 , and 25 from these series showed MAO-A inhibition activity comparable to the standard drug, clorgyline. nih.govresearchgate.net These compounds demonstrated a clear selectivity for MAO-A over MAO-B, suggesting their potential as a basis for developing new, selective MAO-A inhibitors. nih.gov The synthesis of these molecules involved reacting 2-chloro-4,6-dimethoxy triazine or its piperidino/morpholino analogues with various α-amino acids. nih.govresearchgate.net

Table 1: MAO-A and MAO-B Inhibition by Selected 1,3,5-Triazine Derivatives

Beyond MAO, 1,3,5-triazine derivatives have been investigated as inhibitors of other enzymes.

Kinase Inhibition: A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and found to target the EGFR/PI3K/AKT/mTOR signaling cascades, which are crucial in cancer cell proliferation. nih.govacs.org Specifically, compound 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine) showed potent inhibitory activity against the EGFR kinase with an IC₅₀ value of 61 nM and also demonstrated significant inhibition of the PI3K/AKT/mTOR pathway. nih.govacs.org

Rad6 Ubiquitin Conjugating Enzyme Inhibition: Based on previously identified Rad6B-inhibitory compounds, new series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides were synthesized. cardiff.ac.uk These compounds were evaluated for their ability to inhibit Rad6B ubiquitin conjugation. Several of the new triazine derivatives, particularly 6a-c , exhibited superior Rad6B inhibitory properties compared to the lead compound TZ9 in in-vitro ubiquitin conjugation assays. cardiff.ac.uk

BACE1 and AChE Inhibition: The 1,3,5-triazine scaffold has also been explored for developing agents against Alzheimer's disease by targeting enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE). nih.govmdpi.commdpi.com While some studies reported that certain 1,3,5-triazine derivatives showed potential for AChE inhibition, others found that a series of trisubstituted 1,3,5-triazine-based derivatives had insignificant activity against BACE1 at a concentration of 10 µM. mdpi.commdpi.com For example, 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones were identified as molecules capable of modulating both BACE-1 and GSK-3β. mdpi.com

Other Biological Activity Explorations (e.g., Antiviral, Anti-inflammatory)

The versatility of the 1,3,5-triazine core extends to other therapeutic areas, with numerous derivatives showing promise as antiviral and anti-inflammatory agents. nih.govresearchgate.net

The 1,3,5-triazine scaffold is a component of molecules designed as anti-inflammatory agents. researchgate.netmdpi.com The unique structure of s-triazine, with three modifiable sites, allows for the modulation of its physicochemical and biological properties. researchgate.net A systematic review highlighted that a significant percentage of evaluated triazines are promising anti-inflammatory agents. researchgate.net

One study focused on trisubstituted 1,3,5-triazines as histamine (B1213489) H4 receptor (H4R) antagonists, a target for inflammatory conditions. nih.gov Compound 6 , identified as 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed notable antagonistic activity at the H4R (Ki = 63 nM) and subsequently demonstrated anti-inflammatory effects in an in-vivo carrageenan-induced inflammatory pain model. nih.gov

1,3,5-triazine derivatives have been recognized for their potential antiviral activity. nih.govresearchgate.net The structural features of the triazine ring system are conducive to interactions with viral proteins and enzymes. While specific mechanistic studies on N,N-dimethyl-1,3,5-triazin-2-amine itself are not detailed in the provided context, the broader class of 1,3,5-triazines is frequently cited for its antiviral applications. researchgate.netmdpi.com This suggests that the scaffold is a viable starting point for the design of novel antiviral agents. Research in this area often involves modifying the substitutions at the 2, 4, and 6 positions of the triazine ring to optimize activity against specific viral targets.

Table 2: Summary of Other Biological Activities of 1,3,5-Triazine Derivatives

Future Research Avenues and Interdisciplinary Outlook

Rational Design and De Novo Synthesis of Advanced Triazine-Based Molecules

The principle of rational design, which involves the deliberate and strategic creation of molecules with specific functionalities, is a cornerstone of modern chemistry. In the context of triazine compounds, this approach is being used to develop novel molecules with enhanced properties for a range of applications, from medicine to materials science.

Researchers are employing convergent synthetic routes to create complex triazine-based molecules. nih.gov For instance, by connecting mono- and di-substituted triazines with other heterocyclic scaffolds like triazolopyrimidine using linkers such as piperazine, scientists have successfully synthesized hybrid molecules. nih.gov In one study, this strategy led to the development of triazine-triazolopyrimidine hybrids that showed potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.govresearchgate.net The design process for these inhibitors was guided by docking and scoring techniques to predict their interaction with the active site of the enzyme. nih.gov

The power of this approach is further highlighted by the development of multitarget ligands. For example, certain rationally designed triazine derivatives have been shown to not only inhibit AChE but also modulate the self-aggregation of amyloid-beta peptides, exhibit antioxidant properties, and chelate metal ions, all of which are implicated in the pathology of Alzheimer's disease. nih.gov These findings underscore the potential of rational design to create highly specific and multi-functional triazine-based therapeutic agents. nih.govresearchgate.net

Future efforts in this area will likely focus on expanding the library of triazine-based hybrids, exploring new linkers and scaffolds to fine-tune their biological activity and pharmacokinetic profiles. The de novo synthesis of these advanced molecules, guided by computational modeling, will be crucial in unlocking their full therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Triazine Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes. aimlic.comijsetpub.com These computational tools are being applied to various aspects of chemistry, from predicting the biological activity of molecules to planning synthetic routes. aimlic.comnih.gov

In the realm of triazine chemistry, AI and ML can significantly enhance the rational design process. Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the properties and biological activities of novel triazine derivatives based on their chemical structures. aimlic.com This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential, saving time and resources. aimlic.com

The integration of AI is not limited to synthesis. In materials science, for example, ML algorithms can help in the design of novel materials by predicting their properties. aimlic.com As the field matures, the synergy between AI and chemistry is expected to lead to the rapid discovery and development of new triazine-based drugs, materials, and catalysts. stmjournals.comiscientific.org

Emergence of Triazine-Based Nanomaterials and Supramolecular Systems

The unique electronic and structural properties of the triazine ring make it an excellent building block for the construction of advanced nanomaterials and supramolecular assemblies. These materials are finding applications in diverse fields, including catalysis, electronics, and sensing.

Covalent Triazine-based Frameworks (CTFs) are a class of porous polymers with a two-dimensional layered structure. nih.govrsc.org These materials can be synthesized from nitrile monomers through a process called cyclotrimerization. acs.org CTFs possess high specific surface areas and tailored mesopores, making them suitable for applications such as energy storage. nih.gov For example, a composite of a CTF with reduced graphene oxide (rGO) has been shown to be a high-performance cathode for lithium-ion batteries, exhibiting high capacity and stability. nih.gov

The layered structure of CTFs also allows them to be exfoliated into N-doped quantum dots. rsc.org These nanomaterials have unique photoluminescent properties that can be utilized for selective ion detection. rsc.org

In the realm of supramolecular chemistry, the electron-poor nature of the triazine ring allows it to form specific non-covalent interactions with electron-rich molecules, such as those containing benzene (B151609) rings. acs.org These interactions can be used to direct the self-assembly of complex supramolecular copolymers. acs.org The properties of these copolymers can be tuned by changing external conditions like temperature, which affects the balance of interactions between the different monomer units. acs.org This responsiveness opens up possibilities for creating novel sensors and optoelectronic devices. acs.org Future research will likely explore the vast potential of triazine-based building blocks in creating new functional nanomaterials and dynamic supramolecular systems. rug.nl

Development of Eco-Friendly and Atom-Economical Synthetic Methodologies

The principles of green chemistry, which emphasize the development of environmentally benign chemical processes, are becoming increasingly important. A key concept in green chemistry is atom economy, which encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net